molecular formula C9H18Br2O2Si B14393875 2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate CAS No. 87831-15-0

2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate

Cat. No.: B14393875
CAS No.: 87831-15-0
M. Wt: 346.13 g/mol
InChI Key: DBCPNDHINXYVPQ-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trimethylsilyl group and two bromine atoms attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate typically involves the esterification of 2,4-dibromobutanoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Scientific Research Applications

2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can stabilize carbocation intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate is unique due to the presence of both the trimethylsilyl group and the dibromobutanoate ester. This combination imparts distinct chemical reactivity and stability, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

87831-15-0

Molecular Formula

C9H18Br2O2Si

Molecular Weight

346.13 g/mol

IUPAC Name

2-trimethylsilylethyl 2,4-dibromobutanoate

InChI

InChI=1S/C9H18Br2O2Si/c1-14(2,3)7-6-13-9(12)8(11)4-5-10/h8H,4-7H2,1-3H3

InChI Key

DBCPNDHINXYVPQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)C(CCBr)Br

Origin of Product

United States

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